molecular formula C5H10O5 B12404575 D-Arabinose-13C-3

D-Arabinose-13C-3

Cat. No.: B12404575
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-GZOCJTDTSA-N
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Description

D-Arabinose-13C-3 is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the third carbon position of D-arabinose. D-arabinose itself is a naturally occurring pentose sugar and an endogenous metabolite. The incorporation of stable isotopes like carbon-13 into molecules is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, for tracing and quantification purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Arabinose-13C-3 involves the incorporation of the carbon-13 isotope into the D-arabinose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of labeled glucose, which is enzymatically or chemically converted to this compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to maximize yield and purity. The process may include steps such as fermentation, extraction, and purification to obtain the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, ensures the accurate incorporation of the carbon-13 isotope and the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Arabinose-13C-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of D-arabinose, such as D-arabinonic acid (from oxidation) and D-arabitol (from reduction). These derivatives are useful for further studies and applications in different scientific fields .

Scientific Research Applications

D-Arabinose-13C-3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Arabinose-13C-3 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through different biochemical processes using techniques like NMR spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the metabolism and interactions of D-arabinose .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Arabinose-13C-3 is unique due to its specific labeling at the third carbon position, which provides distinct advantages in certain metabolic studies. Its use allows for precise tracking and quantification of metabolic pathways involving D-arabinose, offering insights that may not be achievable with other labeled compounds .

Biological Activity

D-Arabinose-13C-3 is a stable isotope-labeled form of D-arabinose, a pentose sugar that has garnered attention for its biological activities, particularly in cancer research and microbial metabolism. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various biological systems, and potential applications in therapeutic contexts.

Overview of D-Arabinose

D-arabinose is a naturally occurring sugar found in various plants and microorganisms. It plays a crucial role in the biosynthesis of polysaccharides and is involved in cellular processes such as cell signaling and metabolism. The 13C labeling allows researchers to trace metabolic pathways and understand the compound's behavior in biological systems.

Cell Cycle Arrest and Autophagy

Recent studies have demonstrated that D-arabinose can induce cell cycle arrest in cancer cells by promoting autophagy through the activation of the p38 MAPK signaling pathway. In vitro experiments showed that treatment with D-arabinose resulted in significant inhibition of cell proliferation in breast cancer cell lines, correlating with G2/M phase cell cycle arrest. The use of flow cytometry and Western blotting confirmed these findings, indicating that D-arabinose modulates autophagy-related proteins and pathways .

Inhibition of Biofilm Formation

D-arabinose has also been shown to inhibit biofilm formation by disrupting quorum sensing mechanisms in bacteria. This effect was observed on titanium discs where D-arabinose reduced bacterial growth significantly, suggesting its potential as an antimicrobial agent .

Case Studies

  • Breast Cancer Cell Lines : A study focused on breast cancer cells revealed that D-arabinose exposure led to dose-dependent cytotoxicity, with significant effects on cell cycle regulation and autophagy induction. The use of inhibitors for autophagy (3-MA) or the p38 MAPK pathway (SB203580) reversed the effects of D-arabinose, highlighting its specific action on these pathways .
  • Caenorhabditis elegans Model : In vivo studies using Caenorhabditis elegans demonstrated that D-arabinose inhibited growth in a concentration-dependent manner, further supporting its biological activity across different species .
  • Glycan Structures in Cancer Patients : Elevated levels of D-arabinose-containing free-glycans were detected in the urine of cancer patients. This finding suggests a potential biomarker role for D-arabinose in cancer diagnostics and monitoring .

Data Tables

The following table summarizes key findings from various studies on the biological activity of D-arabinose:

Study FocusModel OrganismKey Findings
Cell Cycle ArrestBreast Cancer CellsInduces G2/M arrest via p38 MAPK activation; promotes autophagy .
Biofilm FormationBacterial CulturesInhibits biofilm formation on titanium surfaces .
Growth InhibitionCaenorhabditis elegansGrowth inhibition observed in a concentration-dependent manner .
Glycan AnalysisHuman Urine SamplesElevated levels of D-arabinose-containing glycans found in cancer patients .

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2S,3R,4R)-2,3,4,5-tetrahydroxy(213C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1

InChI Key

PYMYPHUHKUWMLA-GZOCJTDTSA-N

Isomeric SMILES

C([C@H]([C@H]([13C@@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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